molecular formula C32Cl4H28O4 B1141979 4-(CHLOROMETHYL)CALIX(4)ARENE CAS No. 124006-37-7

4-(CHLOROMETHYL)CALIX(4)ARENE

Cat. No.: B1141979
CAS No.: 124006-37-7
M. Wt: 618.37
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Description

4-(Chloromethyl)calix(4)arene (CAS# 124006-37-7) is a strategically functionalized macrocyclic compound of significant importance in supramolecular and synthetic chemistry. This calix[4]arene derivative features reactive chloromethyl groups on its upper rim, making it a versatile and pivotal building block for the construction of more complex molecular receptors and functional materials . Its primary research value lies in its role as a synthetic intermediate. The chloromethyl groups serve as excellent leaving groups, enabling facile nucleophilic substitution reactions for further functionalization. This allows researchers to anchor the calixarene scaffold with various active moieties, such as phosphine oxide or phosphinic acid groups, to create tailored host molecules for specific applications . This compound is a foundational material for developing advanced extractants for toxic oxyanions like chromate and arsenate , crafting hybrid nanocomposites with silylated materials for environmental remediation , and synthesizing novel fluorophores for DNA interaction studies . The product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

124006-37-7

Molecular Formula

C32Cl4H28O4

Molecular Weight

618.37

Synonyms

5,11,17,23-tetrakis(chloromethyl)-25,26,27,28-tetrahydroxycalix[4]arene

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 4 Chloromethyl Calix 4 Arene

Direct Chloromethylation Procedures

The introduction of chloromethyl groups onto the para-positions of the phenolic units of a calix mdpi.comarene is a primary method for its functionalization. This electrophilic substitution reaction provides a direct route to 4-(chloromethyl)calix(4)arene, a crucial precursor for more complex structures.

Reaction Conditions and Reagents for Selective Chloromethylation

The direct chloromethylation of calix mdpi.comarenes can be achieved using various reagents and conditions, with the choice often depending on the desired degree of substitution and the nature of the starting calixarene (B151959). A common method involves the use of formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. researchgate.net Another effective approach is the reaction with an alkyl chloromethyl ether, such as octyl chloromethyl ether, in the presence of a catalyst like SnCl₂. researchgate.net

For instance, the treatment of 25,26,27,28-tetrahydroxycalix mdpi.comarene with octyl chloromethyl ether and SnCl₂ can afford p-chloromethylcalix mdpi.comarene in high yields. researchgate.net Similarly, the chloromethylation of calix1crown ethers has been successfully performed using chloromethyl n-octyl ether and SnCl₄ in chloroform (B151607) at room temperature, yielding the desired products in good yields. researchgate.net The reaction of p-tert-butylcalix mdpi.comarene with formaldehyde and HCl in the presence of ZnCl₂ in dimethylformamide under reflux conditions has also been reported for the synthesis of chloromethylated derivatives. researchgate.net

The table below summarizes various reaction conditions for the chloromethylation of calix mdpi.comarene derivatives.

Starting MaterialReagentsCatalystSolventTemperatureYieldReference
25,26,27,28-Tetrahydroxycalix mdpi.comareneOctyl chloromethyl etherSnCl₂--80% researchgate.net
Calix1crown ethersChloromethyl n-octyl etherSnCl₄ChloroformRoom Temp.Good researchgate.net
p-H-Calix mdpi.comareneFormaldehyde, HClZnCl₂Dimethylformamide120°C (Reflux)- researchgate.net
Calix mdpi.comarene-tetramethoxyAcetic acid, HCl (37%), H₃PO₄ (85%)-Dioxane-- sci-hub.se
distal-di-O-butyl calix mdpi.comarene----- nih.gov

Influence of Lower Rim Substituents on Chloromethylation Efficiency

The substituents on the lower rim of the calix mdpi.comarene, specifically the phenolic hydroxyl groups, play a significant role in the efficiency and regioselectivity of the upper rim chloromethylation. The electronic effects of these lower rim groups influence the reactivity of the para-positions of the aromatic rings. rsc.org

Alkylation or esterification of the lower rim hydroxyl groups can modulate the electron density of the aromatic rings, thereby affecting the ease of electrophilic substitution. tdl.org For example, the presence of electron-donating alkoxy groups on the lower rim enhances the electron density of the phenyl rings, facilitating electrophilic attack at the para-position. rsc.org This often leads to higher yields and more selective chloromethylation.

Conversely, bulky substituents on the lower rim can introduce steric hindrance, which may influence the approach of the chloromethylating agent. However, the primary influence is generally electronic. The ability to modify the lower rim provides a strategic handle to fine-tune the reactivity of the upper rim for reactions like chloromethylation.

Post-Synthetic Functionalization via the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site, making this compound a prime substrate for a wide array of nucleophilic substitution reactions. fiveable.me This reactivity allows for the introduction of diverse functionalities, leading to calixarenes with tailored properties for applications in molecular recognition, catalysis, and materials science.

Nucleophilic Substitution Reactions

The carbon-chlorine bond in the chloromethyl group is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. govtpgcdatia.ac.inchemistrysteps.com This versatile reaction pathway is central to the derivatization of chloromethylated calixarenes.

The reaction of this compound with primary or secondary amines is a straightforward method to introduce amino functionalities. beilstein-journals.org For example, treatment of chloromethylated calix mdpi.comarene with 3-(trifluoromethyl)-4-nitrobenzenamine results in the formation of an amine-functionalized derivative. mdpi.comnih.gov These amino-calixarenes can serve as precursors for more complex structures, such as amides or Schiff bases. researchgate.net

The synthesis of peptido-calixarenes has been achieved through the reaction of bis-aminomethyl calix mdpi.comarene with diacid derivatives. rsc.org Furthermore, the reaction of chloromethylated calixarenes with N-Boc-trans-4-amino-L-proline methyl ester hydrochloride in the presence of triethylamine (B128534) yields proline-functionalized calixarenes, which have applications in organocatalysis. beilstein-journals.org

The table below provides examples of amination reactions of chloromethylated calix mdpi.comarenes.

Chloromethylated CalixareneAmine NucleophileProduct TypeReference
4-(Chloromethyl)calix mdpi.comarene3-(Trifluoromethyl)-4-nitrobenzenamineSecondary amine derivative mdpi.comnih.gov
Chloromethylated calix mdpi.comareneN-Boc-trans-4-amino-L-proline methyl ester hydrochlorideProline-functionalized calixarene beilstein-journals.org
Bis(chloromethyl)calix mdpi.comareneα,α′-meta-xylene dithiolThioether-bridged calixarene rsc.org
Chloromethyl derivative of calix researchgate.netareneThiourea (B124793)Mercaptomethyl calix researchgate.netarene nih.gov

The chloromethyl group can also react with alkoxides or carboxylates to form ether and ester linkages, respectively. These reactions are fundamental for introducing a wide range of functionalities onto the calixarene upper rim. While direct etherification and esterification are more common for modifying the lower rim hydroxyl groups, the chloromethyl group provides a complementary route for upper rim modification. tennessee.edu

For instance, the reaction of a chloromethylated calixarene with an alcohol in the presence of a base would yield an ether linkage. Similarly, reaction with a carboxylic acid salt would produce an ester. These derivatizations are crucial for creating calixarenes with specific solubility properties or for introducing coordinating groups for metal ion complexation.

Thiolation and Thioether Formation

The conversion of the chloromethyl group to a thiol or thioether is a valuable strategy for introducing soft donor atoms onto the calix nankai.edu.cnarene framework, enhancing its affinity for soft metal ions.

One common method involves the reaction of a chloromethylated calixarene with thiourea. This reaction proceeds via the formation of an S-alkylisothiouronium salt intermediate, which is then hydrolyzed, typically with a base like sodium hydroxide, to yield the corresponding thiol. This approach has been successfully used to synthesize tetrakis-thiomethyl-C-4-methoxyphenylcalix nankai.edu.cnresorcinarene from its chloromethylated precursor. researchgate.net The reaction is generally carried out under reflux conditions. researchgate.net The resulting thiol-functionalized calixarenes exhibit characteristic S-H stretching vibrations in their infrared spectra. researchgate.net

Another route to thioether-containing calixarenes is through direct nucleophilic substitution of the chloride with a thiol or thiolate. This method allows for the introduction of a wide variety of organic groups attached to the sulfur atom. For instance, extended-chain thioacetate-bearing calix nankai.edu.cnarenes have been synthesized by reacting a terminal alkene-functionalized calix nankai.edu.cnarene with thioacetic acid in the presence of a radical initiator like azobisisobutyronitrile (AIBN). mun.ca While this example doesn't start directly from a chloromethylated calixarene, the principle of forming a thioether linkage is demonstrated.

The introduction of tellurium, a heavier chalcogen, has also been explored to create "softer" binding sites. Calix nankai.edu.cnarene telluropodant ethers have been synthesized, showcasing the versatility of nucleophilic substitution reactions on functionalized calixarenes to incorporate heavier group 16 elements. beilstein-journals.org

Table 1: Examples of Thiolation and Thioether Formation Reactions

Starting MaterialReagentsProductReference
Tetrakis-chloromethyl-C-4-methoxyphenylcalix nankai.edu.cnresorcinarene1. Thiourea2. NaOHTetrakis-thiomethyl-C-4-methoxyphenylcalix nankai.edu.cnresorcinarene researchgate.net
Upper rim alkene-functionalized calix nankai.edu.cnareneThioacetic acid, AIBNThioacetate-bearing calix nankai.edu.cnarene mun.ca

"Click Chemistry" Approaches (e.g., Azide-Alkyne Cycloaddition)

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient method for modifying calixarenes. thieme-connect.comnih.govmarshallplan.at This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govmarshallplan.at The versatility of this approach allows for the straightforward introduction of diverse molecular fragments onto the calix nankai.edu.cnarene scaffold.

The synthesis of calixarene-based precursors for click chemistry often involves the conversion of the chloromethyl group into an azide (B81097) or an alkyne. For example, a bis-chloromethylated calix nankai.edu.cnarene can be readily converted to a bis-azide by reacting it with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF). mdpi.com This azide-functionalized calixarene can then be "clicked" with a variety of alkyne-containing molecules.

This methodology has been extensively used to create complex macromolecular structures, including glycodendrimers. thieme-connect.comthieme-connect.comresearchgate.net In these syntheses, a calix nankai.edu.cnarene core bearing alkyne or azide functionalities is reacted with sugar derivatives appended with the complementary reactive group. thieme-connect.comthieme-connect.comresearchgate.net For instance, a bis-propargyloxy-p-tert-butyl-calix nankai.edu.cnarene can be conjugated with azido-functionalized sugar dendrons in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. thieme-connect.comthieme-connect.comresearchgate.net

The click chemistry approach is not limited to the synthesis of dendrimers. It has also been employed to link different calixarene units together and to attach various functional moieties such as fluorescent dyes and biologically active molecules. mdpi.comnih.gov The regioselectivity of the CuAAC reaction typically leads to the formation of 1,4-disubstituted triazoles. However, under certain conditions, such as heating in the absence of a copper catalyst, the Huisgen cycloaddition can yield 1,5-disubstituted triazoles. rsc.org

Table 2: Examples of "Click Chemistry" Reactions with Calix nankai.edu.cnarene Derivatives

Calix nankai.edu.cnarene PrecursorClick PartnerCatalyst SystemProductReference
Bis-azido-calix nankai.edu.cnareneo-PropargylfluoresceineNot specifiedCalix nankai.edu.cnarene-fluorescein conjugate mdpi.com
Bis-propargyloxy-p-tert-butyl-calix nankai.edu.cnareneAzido-functionalized lactose (B1674315) dendronCuSO₄·5H₂O/Sodium AscorbateLactose-coated glycodendrimer thieme-connect.comthieme-connect.com
Bis-propargyloxy-p-tert-butyl-calix nankai.edu.cnareneAzido-functionalized galactose dendronCuSO₄·5H₂O/Sodium AscorbateGalactose-coated glycodendrimer researchgate.net
Azidopropyl calix nankai.edu.cnareneAlkynyl calix nankai.edu.cnareneNot specifiedCovalently cross-linked calix nankai.edu.cnarenes nih.gov

Introduction of Chelating and Coordinating Moieties

The chloromethyl group serves as a convenient anchor point for introducing various chelating and coordinating groups onto the calix nankai.edu.cnarene framework. This functionalization is key to developing calixarene-based receptors for specific ions and molecules.

A straightforward method for this functionalization is the nucleophilic substitution of the chloride by molecules containing donor atoms like nitrogen, oxygen, and sulfur. For example, 2-(chloromethyl)pyridine (B1213738) has been used to alkylate calix nankai.edu.cnarenes, introducing pyridyl units that can coordinate to metal ions. acs.org Similarly, reacting chloromethylated calix nankai.edu.cnarenes with N-substituted imidazoles leads to the formation of imidazolium-containing calixarenes. nih.gov

More complex chelating units can also be introduced. For instance, the reaction of dichloromethylated calix nankai.edu.cnarenes with the sodium salts of 1,3-diketones yields bis-1,3-diketone calix nankai.edu.cnarene derivatives. mdpi.com These diketonate groups are excellent chelators for a variety of metal ions, including lanthanides. mdpi.com The introduction of pyridyl or quinolyl groups at the lower rim of these diketone-functionalized calix nankai.edu.cnarenes can lead to heterometallic complexes. mdpi.com

The synthesis of calix nankai.edu.cnarenes with amide and urea (B33335) functionalities has also been achieved, often through multi-step synthetic sequences that may originate from chloromethylated intermediates or other functionalized calixarenes. These groups are particularly effective for anion binding through hydrogen bonding. mdpi.com Furthermore, the grafting of para-chloromethyl-calix nankai.edu.cnarene derivatives onto silylated clay surfaces demonstrates the utility of this reactive group for creating hybrid materials with potential applications in environmental remediation. sci-hub.se

Table 3: Examples of Calix nankai.edu.cnarenes with Introduced Chelating and Coordinating Moieties

Starting Calix nankai.edu.cnarene DerivativeReagent/Functional Group IntroducedResulting MoietyPotential ApplicationReference
Dichloromethylated calix nankai.edu.cnareneSodium salt of a 1,3-diketoneBis-1,3-diketoneMetal ion chelation, particularly lanthanides mdpi.com
Calix nankai.edu.cnarene2-(Chloromethyl)pyridine hydrochloridePyridylmethyl groupsMetal ion coordination acs.org
Dichloromethyl calix nankai.edu.cnarene1-(Hex-5-yn-1-yl)-1H-imidazoleImidazolium (B1220033) groupsAnion/cation recognition nih.gov
para-Chloromethyl-calix nankai.edu.cnarene-OMeSilylated clayGrafted calixareneHybrid materials for ion removal sci-hub.se
Calix nankai.edu.cnarenePentafluorophenylsulfonamide (via multi-step synthesis)Sulfonamido groupsDivalent cation chelation mdpi.com

Conformational Analysis and Dynamics of 4 Chloromethyl Calix 4 Arene and Its Derivatives

Preferred Conformations (Cone, Partial Cone, 1,2-Alternate, 1,3-Alternate)

Calix capes.gov.brarenes can exist in four primary, well-defined conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. preprints.orgresearchgate.netmdpi.com These arise from the different possible orientations of the four phenolic units relative to the central axis of the macrocycle.

Cone: All four phenolic hydroxyl groups and their substituents point in the same direction, creating a basket- or "cone"-shaped cavity. This conformation is often the most stable for parent calix capes.gov.brarenes due to a stabilizing network of intramolecular hydrogen bonds between the lower-rim hydroxyl groups. chemrxiv.org

Partial Cone (paco): Three phenolic units point in one direction, while one is inverted, pointing in the opposite direction. chemrxiv.org

1,2-Alternate: Two adjacent phenolic units are oriented in one direction, while the other two adjacent units are inverted. chemrxiv.org

1,3-Alternate: Two opposite phenolic units point in one direction, while the other two opposite units are inverted. chemrxiv.org

The specific conformation adopted by a 4-(chloromethyl)calix capes.gov.brarene derivative is heavily influenced by modifications at the lower rim and the surrounding solvent environment. For instance, tetrakis(chloromethyl)calix capes.gov.brarene, when used in subsequent reactions, is often depicted in the cone conformation. rsc.org However, if the lower rim hydroxyl groups are replaced with larger alkyl groups, the interconversion between these conformations can be blocked, allowing for the isolation of a single, fixed conformer. researchgate.net

ConformationDescriptionSymmetry (Idealized)
ConeAll four aromatic rings are oriented on the same side of the annulus.C4v
Partial ConeOne inverted aromatic ring relative to the other three.Cs
1,2-AlternateTwo adjacent rings are inverted relative to the other two.C2h
1,3-AlternateTwo opposite rings are inverted relative to the other two.D2d

**3.2. Factors Influencing Conformational Stability and Interconversion

The conformational landscape of a calix capes.gov.brarene is a delicate balance of several interacting forces. The stability of a given conformer and the energy barrier for interconversion to another are determined by the interplay of substituents on both rims of the macrocycle and the properties of the solvent.

Substituents on the calix capes.gov.brarene framework play a crucial role in dictating conformational preference.

Lower Rim Substituents: The groups attached to the phenolic oxygens on the lower rim have the most significant impact on conformational dynamics. capes.gov.br The parent calix capes.gov.brarene, with its four hydroxyl groups, is conformationally mobile in solution, though the cone form is stabilized by intramolecular hydrogen bonding. chemrxiv.org Alkylation of these hydroxyl groups can either increase flexibility (with small groups like methyl) or "lock" the molecule into a specific conformation. core.ac.ukresearchgate.net When the alkyl groups are propyl or larger, the steric hindrance is sufficient to prevent the phenolic units from rotating through the central annulus, effectively freezing the conformation that was present during the alkylation reaction. researchgate.net

Upper Rim Substituents: Substituents at the para-position of the aromatic rings (the upper rim), such as the chloromethyl group, generally have a much smaller influence on the conformational equilibrium compared to lower-rim modifications. capes.gov.brlew.ro However, bulky upper-rim groups can influence the relative stabilities of the conformers. core.ac.uk In the case of 4-(chloromethyl)calix capes.gov.brarene, the primary role of the chloromethyl group is often as a reactive handle for further functionalization, such as bridging the upper rim. rsc.org The conformational properties of the final product are then determined by the nature of this subsequent modification. For example, creating a bridge across the upper rim can conformationally rigidify the system. rsc.org In some cases, intramolecular hydrogen bonding between upper-rim substituents, such as amide or urea (B33335) groups, can lead to a "pinched cone" conformation. utwente.nl

The choice of solvent can dramatically alter the conformational preferences of calix capes.gov.brarenes. rsc.org This is primarily due to the solvent's ability to interact with the molecule, particularly the hydrogen-bonding network of the lower rim.

Solvents capable of accepting hydrogen bonds, such as dimethyl sulfoxide (B87167) (DMSO), can disrupt the intramolecular hydrogen bonds that stabilize the cone conformation. conicet.gov.arnankai.edu.cn This disruption lowers the energy barrier for the rotation of the phenolic units, potentially leading to an equilibrium mixture of different conformers or favoring a conformation other than the cone. conicet.gov.ar Conversely, in apolar, non-coordinating solvents like chloroform (B151607) (CDCl₃), the intramolecular hydrogen bonding remains largely intact, strongly favoring the cone conformation. nankai.edu.cn Studies have shown that some calix capes.gov.brarene derivatives can exhibit different conformations and, consequently, different chemical behaviors in polar versus apolar solutions. nankai.edu.cn The conformational switching of certain derivatives can be modulated by the solvent, highlighting its critical role in the supramolecular behavior of these compounds. chemistryviews.org

Role of Upper and Lower Rim Substituents

Spectroscopic Techniques for Conformational Elucidation (e.g., NMR, X-ray Crystallography)

The precise conformation of 4-(chloromethyl)calix capes.gov.brarene and its derivatives in solution and the solid state is determined using a combination of powerful analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. rsc.orgnankai.edu.cn

NMR Spectroscopy: NMR is the most valuable tool for studying the conformation of calixarenes in solution. chemrxiv.org Both ¹H and ¹³C NMR provide distinct signatures for each of the four primary conformations based on the molecule's symmetry.

¹H NMR: The protons of the methylene (B1212753) bridges (Ar-CH₂-Ar) are particularly diagnostic. In the cone conformation, these protons typically appear as a pair of doublets due to their diastereotopic nature. In the 1,3-alternate conformation, they usually show a single sharp singlet. The partial cone and 1,2-alternate conformations show more complex patterns reflecting their lower symmetry. chemrxiv.org

¹³C NMR: The chemical shift of the methylene bridge carbon atom is a simple and effective marker for conformation. chemrxiv.orgacs.org A signal around 31 ppm is characteristic of a syn orientation of the adjacent phenolic units (as in the cone conformer), while a signal around 37 ppm indicates an anti orientation (as in the 1,3-alternate conformer). chemrxiv.org The presence of one or both of these signals can be used to identify the conformation or mixture of conformations in solution. chemrxiv.org

ConformationCharacteristic ¹³C NMR Signal (Ar-CH₂-Ar)Characteristic ¹H NMR Signal (Ar-CH₂-Ar)
Cone~31 ppmPair of doublets
Partial ConeSignals at both ~31 ppm and ~37 ppmMultiple pairs of doublets
1,2-AlternateSignals at both ~31 ppm and ~37 ppmOne pair of doublets and one singlet (often broad)
1,3-Alternate~37 ppmSinglet

Data adapted from findings on various calix capes.gov.brarene derivatives. chemrxiv.org

Supramolecular Chemistry and Molecular Recognition Properties

Host-Guest Interactions and Complexation Phenomena

Calixarenes are renowned for their ability to act as host molecules, encapsulating a variety of guest ions and neutral molecules within their three-dimensional cavities. rsc.org This capacity for host-guest chemistry stems from their unique structural features, including a pre-organized cavity and the potential for functionalization at both the upper and lower rims. rsc.org The functionalization of the calix nankai.edu.cnarene framework allows for the creation of receptors with tailored properties for specific guests. rsc.org

The core principle of host-guest chemistry in calixarenes involves non-covalent interactions, such as hydrogen bonding and π-π interactions, which stabilize the resulting complex. nih.gov The hydrophobic cavity of the calix nankai.edu.cnarene can also play a crucial role by accommodating nonpolar guest molecules. rsc.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the binding preferences of calix nankai.edu.cnarene and its derivatives with various small molecules, revealing that the inclusion of a metal atom at the lower rim can significantly enhance the binding energy. nih.gov

The conformation of the calix nankai.edu.cnarene is a critical factor in its complexation behavior. Calix nankai.edu.cnarenes can exist in several conformations, including cone, partial cone, 1,2-alternate, and 1,3-alternate. The cone conformation is often stabilized by intramolecular hydrogen bonds at the lower rim. rsc.org The rigidity of the calix nankai.edu.cnarene platform, particularly when locked in the cone conformation, contributes to the preorganization of binding sites, which aids in the control of subsequent complexation behavior. nih.govresearchgate.net

Thermodynamics and Kinetics of Complex Formation

The formation and dissociation of host-guest complexes involving calix nankai.edu.cnarene derivatives are governed by thermodynamic and kinetic principles. researchgate.net Understanding these factors is crucial for designing new molecular capsules and sensors. researchgate.net

Thermodynamic studies, often conducted using techniques like isothermal titration calorimetry (ITC), spectrophotometry, and NMR spectroscopy, provide insights into the stability of the complexes, quantified by the association or stability constant (K_s). rsc.orgnih.gov The enthalpy (ΔH°) and entropy (ΔS°) changes associated with complexation reveal the driving forces behind the interaction. For instance, the complexation of certain antibiotics with micellar polycationic calix nankai.edu.cnarene derivatives has been shown to be either enthalpy-driven or entropy-driven depending on the specific guest molecule. nih.gov In aqueous solutions, the complexation of water-soluble calix nankai.edu.cnarenes with lanthanoid ions is typically entropy-driven, characterized by large positive entropy changes resulting from the extensive desolvation of the host and guest upon complex formation. nankai.edu.cn

Kinetic studies, on the other hand, investigate the rates of complex formation and dissociation. researchgate.netnih.gov The kinetic stability of calix nankai.edu.cnarene dimers has been shown to be significantly enhanced when the macrocycle is locked in the cone conformation. nih.gov The rate of guest exchange can be influenced by the rigidity of the calix nankai.edu.cnarene framework. nih.gov For the complexation of cesium ions with calix nankai.edu.cnarene-bis(crown-6-ether) derivatives, the mechanism of complex formation can deviate from expected patterns due to the difficulty of the ion accessing the inclusion cavity of the capped calixarene (B151959). nih.gov

Metal Ion Complexation and Selectivity

The ability of 4-(chloromethyl)calix nankai.edu.cnarene and its derivatives to selectively bind metal ions is a key area of research, with applications in sensing, separation, and environmental remediation. rsc.orgmun.ca

Binding with Alkali and Alkaline Earth Metal Cations

Calix nankai.edu.cnarene derivatives have been extensively studied for their complexation with alkali and alkaline earth metal cations. rsc.orgresearchgate.netrsc.org The selectivity and stability of these complexes are influenced by factors such as the size of the cation, the nature of the donor atoms on the calixarene, and the solvent system used. nankai.edu.cnrsc.org

Derivatives functionalized with ether, amide, ketone, and ester groups at the lower rim have shown varying affinities for these cations. rsc.orgscirp.org For example, calix nankai.edu.cnarene derivatives with diethylene glycol amide substituents at the lower rim generally exhibit higher binding affinities for alkaline earth cations than for alkali metal cations. rsc.org The stability of these complexes is also significantly affected by the solvent, with higher affinities observed in acetonitrile (B52724) compared to methanol (B129727). rsc.org

The introduction of chromogenic groups can lead to colorimetric sensors for specific ions. For instance, certain azophenol-modified calix nankai.edu.cnarenes exhibit a selective color change from yellow to red upon complexation with Na⁺ ions. nankai.edu.cn

Table 1: Stability Constants (log K_s) for the Complexation of a Tertiary-Amide Calix nankai.edu.cnarene Derivative with Alkali and Alkaline Earth Metal Cations in Acetonitrile at 25°C

Cationlog K_s
Li⁺3.8
Na⁺4.5
K⁺4.2
Mg²⁺> 6
Ca²⁺> 6
Sr²⁺> 6
Ba²⁺> 6

Data sourced from spectrophotometric titrations. rsc.org

Sequestration and Recognition of Transition Metal Cations (e.g., Zn²⁺, Ag⁺)

The functionalization of the calix nankai.edu.cnarene scaffold allows for the design of receptors that can selectively bind transition metal cations. rsc.org The incorporation of soft donor atoms like sulfur and nitrogen into the calixarene structure is a common strategy for targeting soft transition metals such as Ag⁺ and Hg²⁺. scirp.org

For example, calix nankai.edu.cnarene derivatives bearing pyridyl groups have been investigated for their complexation with transition metals. acs.org The presence of short bridges between two calix nankai.edu.cnarene units can create a rigid arrangement with a high affinity for Ag⁺ ions, with complexation constants reaching up to 9.5 × 10⁵ M⁻¹ in CDCl₃. rsc.org

The complexation of Zn²⁺ has also been a subject of study. researchgate.net Theoretical calculations have been used to investigate the interaction of Zn²⁺ with various calix nankai.edu.cnarene derivatives, including those with amino and thiacalix nankai.edu.cnarene frameworks. researchgate.net The coordination of Zn²⁺ often involves the donor atoms on the functional groups attached to the calixarene. maynoothuniversity.ie

Complexation with Lanthanide Ions

The complexation of lanthanide ions by calix nankai.edu.cnarene derivatives is of interest for applications in areas such as luminescent probes and separation technologies. rsc.orgutwente.nl The design of calixarene-based ligands for lanthanides often involves the introduction of chelating groups that can satisfy the high coordination numbers of these ions. researchgate.netmdpi.com

Calix nankai.edu.cnarene triacids have been shown to form neutral complexes with Eu³⁺ and Tb³⁺. utwente.nl In these complexes, the calixarene effectively shields the lanthanide ion from the solvent, leading to a significant enhancement of the ion's luminescent lifetime. utwente.nl Energy transfer from the aromatic moieties of the calixarene to the complexed lanthanide ion can also occur. utwente.nl

Thermodynamic studies on the complexation of water-soluble calix nankai.edu.cnarenesulfonates with lanthanoid(III) nitrates have revealed that the process is predominantly entropy-driven. nankai.edu.cn The introduction of carboxyl groups at the lower rim of a p-sulfonatocalix nankai.edu.cnarene can enhance the binding ability for certain lanthanides, such as Sm³⁺. nankai.edu.cn Dihomooxacalix nankai.edu.cnarene ketone derivatives have also been investigated as extractants for lanthanide ions, with some showing a preference for specific ions like Gd³⁺ and Yb³⁺. academie-sciences.fr

Anion Recognition and Sensing

The ability of modified 4-(chloromethyl)calixarene to bind and sense anions is a significant area of research. By introducing specific functional groups, these molecules can be tailored to recognize a variety of anionic guests.

The primary strategies for anion binding by 4-(chloromethyl)calixarene derivatives involve the incorporation of moieties capable of forming strong, directional interactions with the target anion. These interactions are predominantly hydrogen bonding and electrostatic forces.

Hydrogen Bonding: Functional groups such as ureas, thioureas, amides, and sulfonamides can be introduced onto the calixarene scaffold. These groups possess N-H protons that can act as hydrogen bond donors, forming stable complexes with anions that are hydrogen bond acceptors, like carboxylates and phosphates. The preorganization of these hydrogen-bonding groups on the calixarene platform enhances the binding affinity and selectivity. For instance, calixarenes functionalized with urea (B33335) or thiourea (B124793) moieties have demonstrated effective anion binding through the formation of multiple hydrogen bonds. The conformation of the calixarene, whether it be cone, partial cone, or 1,3-alternate, plays a crucial role in the spatial arrangement of these binding sites and, consequently, the selectivity towards different anions.

Electrostatic Interactions: The introduction of positively charged groups, such as quaternary ammonium (B1175870) salts, onto the 4-(chloromethyl)calixarene framework leads to strong electrostatic interactions with anionic species. These cationic receptors can effectively bind and recognize a range of anions. The clustering of these charged groups on the calixarene scaffold can enhance the binding efficiency compared to their monomeric counterparts. The combination of electrostatic attraction with the hydrophobic cavity of the calixarene can lead to the formation of stable host-guest complexes with anionic molecules.

Derivatives of 4-(chloromethyl)calixarene have been designed to selectively recognize various anions, with a particular focus on carboxylates like acetate.

Carboxylate Recognition: Receptors featuring urea or amide functionalities have shown a high affinity for carboxylates. For example, a calixarene-based receptor with carbamoylphenyl groups exhibited enhanced binding affinity and selectivity for carboxylates, particularly acetate, over other anions like fluoride. This selectivity is attributed to the cooperative hydrogen bonding between the carboxylate's oxygen atoms and the N-H protons of the receptor.

Recognition of Other Anions: The versatility of the calixarene scaffold allows for the design of receptors for other anions as well. For instance, thiocyanate (B1210189) (SCN-) salts have been prepared in the context of calixarene chemistry, indicating interactions with this anion. While specific studies on the selective recognition of perchlorate (B79767) (ClO4-) by 4-(chloromethyl)calixarene derivatives are less common, the general principles of anion recognition suggest that receptors with appropriate binding sites could be developed. The binding selectivity often follows the Hofmeister series, where less interactive anions are bound more strongly in some systems, while in others, an anti-Hofmeister trend is observed, depending on the receptor design and the nature of the ion pairs.

The following table summarizes the association constants for the complexation of various anions by different calixarene derivatives, illustrating the selective nature of these receptors.

Calixarene DerivativeAnionAssociation Constant (K) / M⁻¹SolventReference
Carbamoylphenyl-substituted calixareneAcetate1.2 x 10⁵Not Specified
Amidophenyl-substituted calixareneAcetate> 10⁴ (relative to benzoate)Not Specified
Diureidocalixarene (1,3-alternate)Acetate160DMSO-d6
Diureidocalixarene (1,3-

Applications in Advanced Materials and Systems

Development of Chemical Sensors and Chemo-sensors

Calixarene-based sensors are widely employed for the detection of various cations, anions, and neutral molecules, utilizing techniques such as photophysical and electrochemical methods. thieme-connect.com The calix mdpi.comarene platform is especially favored due to its well-defined structure, which can be pre-organized for selective guest binding. rsc.orgmdpi.com The chloromethyl derivative is a key starting material for attaching the signaling units and binding sites necessary for sensor function.

The introduction of fluorescent (fluorophore) or color-changing (chromophore) moieties onto the calix mdpi.comarene framework leads to sensors that can signal the presence of a target analyte through changes in their optical properties. The chloromethyl group is an ideal anchor point for attaching these signaling groups via nucleophilic substitution reactions.

New fluorescent calix mdpi.comarene derivatives have been synthesized by incorporating phenanthridine (B189435) units at the lower rim, creating potential fluorimetric sensors for cations. rsc.org For instance, the reaction of a parent calix mdpi.comarene with 6-(chloromethyl)phenanthridine (B3024881) yields derivatives whose fluorescence intensity changes upon complexation with alkali-metal cations like sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺). rsc.org The interaction with Na⁺ can cause an increase in fluorescence, while K⁺ and Rb⁺ may lead to a decrease, allowing for differentiated sensing. rsc.org

Chromogenic calix mdpi.comarene derivatives function as optical sensors by producing a visible color change upon binding with a specific ion. nankai.edu.cn A series of bis(azo-phenol)calix mdpi.comarenes have been synthesized to act as selective chromoionophores for Na⁺. nankai.edu.cn These sensors exhibit a distinct color change from yellow to red upon complexation with Na⁺, accompanied by a significant bathochromic shift in their UV-Vis absorption spectrum. nankai.edu.cn This high selectivity for Na⁺ over other alkali metal ions is attributed to the "size-fit" concept between the host cavity and the guest cation. nankai.edu.cn The introduction of electron-withdrawing nitro groups into the chromophore can further enhance the binding affinity and selectivity for Na⁺. nankai.edu.cn

Table 1: Examples of Fluorescent and Chromogenic Calix mdpi.comarene-Based Sensors

Sensor Type Target Analyte Principle of Detection Observed Change Reference
Fluorescent Alkali Metal Cations (Na⁺, K⁺, Rb⁺) Complexation with phenanthridine-modified calix mdpi.comarene Change in fluorescence intensity (increase for Na⁺, decrease for K⁺, Rb⁺) rsc.org
Fluorescent Zinc (Zn²⁺) Complexation with triazole-linked calix mdpi.comarene Fluorescence intensity enhancement mdpi.com
Fluorescent Copper (Cu²⁺), Mercury (Hg²⁺) Complexation with thiosemicarbazone-modified calix mdpi.comarene Turn-on fluorescence changes, especially for Zn²⁺ mdpi.com

| Chromogenic | Sodium (Na⁺) | Complexation with bis(azo-phenol) calix mdpi.comarene | Color change from yellow to red; bathochromic shift (e.g., 379 nm to 480 nm) | nankai.edu.cn |

This table is interactive. Click on the headers to sort the data.

Electrochemical sensors, particularly ion-selective electrodes (ISEs), represent another significant application of calixarene (B151959) derivatives. thieme-connect.comfishersci.ca These devices measure changes in electrical potential when an ionophore—a molecule that selectively binds ions—interacts with a target analyte. The 4-(chloromethyl)calix mdpi.comarene is frequently used to synthesize these specialized ionophores by attaching appropriate functional groups that confer selectivity for specific ions. capes.gov.brkoreascience.kr

For example, calix mdpi.comarene derivatives functionalized with urea (B33335) or thiourea (B124793) groups have been incorporated into PVC membrane electrodes for the selective potentiometric detection of the monohydrogen orthophosphate anion (HPO₄²⁻). nih.gov These sensors demonstrate good sensitivity and a near-Nernstian response in the concentration range of 5.0 x 10⁻⁵ to 1.0 x 10⁻¹ M. nih.gov Similarly, calixarene phosphine (B1218219) oxide derivatives have been used to create highly selective and stable potentiometric electrodes for detecting lead ions (Pb²⁺). acs.org The performance of these sensors, including their selectivity against interfering ions like calcium (Ca²⁺), is significantly influenced by the size of the calixarene cavity, highlighting the importance of the macrocyclic backbone in achieving molecular recognition. acs.org

The development of these sensors often involves modifying the calix mdpi.comarene scaffold to create a pre-organized binding cavity that is complementary in size, shape, and chemical nature to the target ion, a process facilitated by the reactivity of the chloromethyl precursor. researchgate.netresearchgate.net

Fluorescent and Chromogenic Sensing Platforms

Catalysis and Reaction Media

The unique three-dimensional architecture of calixarenes allows them to act as molecular platforms for catalysts, influencing reactions by encapsulating substrates or by orienting catalytic groups in a specific spatial arrangement. thieme-connect.combeilstein-journals.org Derivatives of 4-(chloromethyl)calix mdpi.comarene are instrumental in creating these catalytically active structures.

Calixarenes have emerged as a novel class of catalysts for a variety of organic reactions. By attaching catalytically active moieties, such as L-proline, to the calixarene framework, researchers have developed organocatalysts for reactions like the enantioselective aldol (B89426) reaction. researchgate.net The hydrophobic calixarene platform can enhance reactivity and selectivity, sometimes exhibiting size-selective catalysis. researchgate.net

Inherently chiral calix mdpi.comarenes, which possess chirality due to their non-planar structure and substitution pattern, have been synthesized and applied in asymmetric catalysis. nih.gov These catalysts, often prepared through functionalization of a precursor like 4-(chloromethyl)calix mdpi.comarene, have been used in asymmetric Michael additions and alkylations, demonstrating the crucial role of the calixarene skeleton in pre-organizing catalytic groups to achieve chiral induction. beilstein-journals.orgnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for constructing complex molecular architectures. mdpi.comthieme-connect.com The 4-(chloromethyl)calix mdpi.comarene is a key starting material in this context, as the chloromethyl group can be readily converted to an azide (B81097) (–N₃) or an alkyne group. These functionalized calixarenes then serve as versatile building blocks. nih.gov

For instance, regioselective chloromethylation of a calix mdpi.comarene, followed by reaction with an appropriate azide or alkyne-containing molecule, yields the necessary precursors for CuAAC. mdpi.comsci-hub.se This strategy has been used to synthesize amphiphilic calix mdpi.comarenes that can act as stabilizing agents for the copper(I) catalyst in aqueous media, enhancing catalytic efficiency. mdpi.comnih.gov This approach has also been employed to link calixarene units together or to attach other molecules like carbohydrates, creating complex glycodendrimers and other supramolecular structures. thieme-connect.comnih.govrsc.org

Table 2: Application of Calix mdpi.comarene Derivatives in CuAAC Reactions

Starting Calixarene Derivative Modification Role in CuAAC Product Type Reference
p-tert-butylcalix mdpi.comarene Propargylation (adding alkyne groups) Alkyne component for click reaction with sugar azides Glycodendrimers thieme-connect.com
bis-chloromethylated calix mdpi.comarene Reaction with N-(3-azidopropyl)-N,N-dimethylamine Azide component for click reaction Amphiphilic zwitterionic derivatives mdpi.com

This table is interactive. Click on the headers to sort the data.

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of one reactant across the phase boundary to react with the other.

Calixarenes derived from 4-(chloromethyl)calix mdpi.comarene are effective phase-transfer catalysts. nihon-u.ac.jp By reacting the chloromethyl group with a tertiary amine, a quaternary ammonium salt moiety can be attached to the calixarene rim. The resulting water-soluble calixarenes can function as "inverse" phase-transfer catalysts, where they carry an organic-soluble substrate into the aqueous phase to react with a water-soluble nucleophile. nihon-u.ac.jp The catalytic activity is influenced by the calixarene's ability to form host-guest complexes with the substrate at the organic-aqueous interface. nihon-u.ac.jp Chiral calix mdpi.comarene derivatives bearing quaternary ammonium groups have also been successfully employed as asymmetric phase-transfer catalysts, achieving high yields and enantioselectivities in reactions such as the alkylation of glycine (B1666218) derivatives. beilstein-journals.org The calixarene backbone is essential for this catalytic activity, as it pre-organizes the catalytic sites and enhances complexation. beilstein-journals.org

Role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Nanomaterials and Nanofabrication

The compound 4-(chloromethyl)calix researchgate.netarene and its derivatives serve as versatile building blocks in the realm of nanomaterials and nanofabrication. The presence of the reactive chloromethyl group on the upper rim of the calix researchgate.netarene scaffold allows for straightforward post-synthesis modification, enabling the creation of complex supramolecular architectures and functional nanomaterials. This versatility has led to its application in creating ordered nanostructures, high-resolution materials for lithography, and as a key component in advanced nanoparticles and nanocomposites.

Self-Assembly into Ordered Nanostructures (e.g., Channels, Honeycombs)

The ability of calixarenes to self-assemble into highly ordered structures is a cornerstone of their utility in nanotechnology. While the broader calix researchgate.netarene family has been shown to form complex architectures like honeycomb-like structures with hydrophobic channels ugr.es and ion channels, nih.gov derivatives of 4-(chloromethyl)calix researchgate.netarene are particularly notable for their programmed assembly into functional nano-aggregates.

The key to this behavior lies in transforming the chloromethyl groups into moieties that drive self-assembly. By reacting 4-(chloromethyl)calix researchgate.netarene with various amines or other functional groups, amphiphilic molecules can be created. These molecules, possessing distinct hydrophobic (the calixarene cavity and lower rim alkyl chains) and hydrophilic (the modified upper rim) regions, spontaneously organize in solution to minimize unfavorable interactions with the solvent.

For instance, a polycationic amphiphilic choline-calix researchgate.netarene derivative, synthesized from tetrachloromethyl-O-dodecyl calix researchgate.netarene, readily forms micelles in aqueous solutions. acs.orgresearchgate.net These micelles serve as nanoscopic templates or carriers. Similarly, a multivalent calix researchgate.netarene-nitric oxide photodonor conjugate, prepared from p-chloromethyl-calix researchgate.netarene, self-assembles into nanoaggregates in hydro-alcoholic solutions, a property confirmed through dynamic light scattering (DLS). Another approach involves creating amphiphilic calix researchgate.netarenes with imidazolium (B1220033) fragments, which also form aggregates in aqueous solutions that can be cross-linked to form stable polymeric nanoparticles.

The characteristics of these self-assembled structures can be precisely tuned by modifying the starting calixarene, as shown in the table below.

Derivative SystemPrecursorSelf-Assembled StructureMethod of Characterization
Choline-Calix researchgate.netareneTetrachloromethyl-O-dodecyl calix researchgate.netareneMicellesDynamic Light Scattering (DLS)
Calix researchgate.netarene-NO Donorp-Chloromethyl-calix researchgate.netareneNanoaggregatesDynamic Light Scattering (DLS)
Amphiphilic Imidazolium Calix researchgate.netarenesBis-chloromethylated calix researchgate.netareneAggregates / Polymeric NanoparticlesDynamic Light Scattering (DLS)

These examples demonstrate how the 4-(chloromethyl)calix researchgate.netarene platform is instrumental in building ordered nanoscale assemblies, primarily through the creation of amphiphilic derivatives that form micelles and other aggregates.

Use as High-Resolution Resists in Lithography

In the pursuit of smaller and more powerful electronic devices, electron-beam (EB) lithography requires resists capable of defining patterns at the nanometer scale. The non-polymeric, monodisperse nature of calixarenes makes them ideal candidates, as they overcome the resolution limits imposed by the size distribution and entanglement of polymer chains.

Specifically, p-chloromethyl-methoxy-calix researchgate.netarene (CMC4) has been investigated as a high-resolution negative-tone resist for EB lithography. capes.gov.br Research has demonstrated that CMC4 can achieve a resolution of less than 8 nm. Its effectiveness stems from its low molecular weight and low crystallinity, which contribute to its high solubility in chlorine-free solvents and its ability to form extremely fine patterns. capes.gov.br

A commercial resist, known as TEBN-1, is composed of chloromethyl calix researchgate.netarene compounds and is noted for its ability to form line patterns as narrow as 8 nm and its high dry-etching resistance, a crucial property for transferring the patterned image to the underlying substrate. The sensitivity of these resists can be further optimized by adjusting the developer solvent.

ResistBase CompoundTypeReported ResolutionKey Features
CMC4p-chloromethyl-methoxy-calix researchgate.netareneNegative-tone EB< 8 nmHigh solubility in Cl-free solvents, low crystallinity. capes.gov.br
TEBN-1Chloromethyl calix researchgate.netarene compoundsNegative-tone EB8 nm linesHigh dry-etching resistance, sensitivity can be optimized.

The mechanism of action for these negative resists involves the electron beam inducing cross-linking reactions between adjacent calixarene molecules, likely through reactions involving the chloromethyl groups. The exposed regions become insoluble in the developer, leaving behind the desired nanoscale pattern.

Incorporation into Nanoparticles and Nanocomposites

The functional handle provided by the chloromethyl group makes 4-(chloromethyl)calix researchgate.netarene an excellent starting material for covalently modifying and integrating into various nanoparticle and nanocomposite systems.

Gold nanoparticles (AuNPs) are widely studied for applications in sensing, catalysis, and nanomedicine due to their unique optical properties. Stabilizing these nanoparticles and functionalizing their surface is critical. Derivatives of 4-(chloromethyl)calix researchgate.netarene are used to create robust, functional coatings on AuNPs.

A notable example involves the synthesis of a polycationic amphiphilic choline-calix researchgate.netarene derivative (CholCalix). acs.orgresearchgate.netresearchgate.net This synthesis starts with the conversion of a p-H-calix researchgate.netarene to a tetrachloromethyl-O-dodecyl calix researchgate.netarene. acs.orgresearchgate.net This precursor is then reacted with N,N-dimethylethanolamine to attach choline-like head groups. The resulting amphiphilic CholCalix molecule acts as a template and stabilizer for the formation of AuNPs. acs.org In this process, the CholCalix first forms micelles, which then interact with gold salt (HAuCl₄) and are subsequently reduced by NADH to form stable, calixarene-coated gold nanostructures (CholCalix-AuNPs). acs.org These nanostructures exhibit interesting properties, such as absorbing near-infrared light, making them potentially useful for photothermal applications. acs.orgresearchgate.net

Nanoparticle SystemCalixarene PrecursorSynthesis MethodResulting StructureKey Property
CholCalix-AuNPsTetrachloromethyl-O-dodecyl calix researchgate.netareneMicellar templating with NADH reductionCalixarene-coated gold nanostructuresNear-infrared absorption acs.orgresearchgate.net

This method highlights a sophisticated use of 4-(chloromethyl)calix researchgate.netarene derivatives, moving beyond simple surface passivation to using the molecule's self-assembly properties to direct the formation of the nanoparticle itself.

Clay minerals, such as montmorillonite, can be modified to create advanced nanocomposite materials with applications in catalysis, adsorption, and environmental remediation. Covalently grafting functional molecules onto the clay surface enhances its properties and stability.

Researchers have successfully synthesized nanocomposites by grafting para-chloromethyl-calix researchgate.netarene-OMe onto a silylated clay surface. researchgate.net The process involves two main steps:

Silylation of Clay : The native clay is first treated with an aminosilane (B1250345) coupling agent, such as (3-aminopropyl)trimethoxysilane (APTMS). This introduces reactive amine groups onto the clay surface and into its galleries.

Grafting of Calixarene : The aminosilane-modified clay is then reacted with para-chloromethyl-calix researchgate.netarene-OMe. A nucleophilic substitution reaction occurs between the amine groups on the clay and the reactive chloromethyl groups of the calixarene, forming a stable covalent bond. researchgate.net

Characterization using techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and thermal gravimetric analysis (TGA) confirms the successful grafting. researchgate.net XRD results show an increase in the basal spacing of the clay layers, indicating the intercalation of the calixarene molecules. IR and TGA data provide further evidence of the covalent linkage. researchgate.net This approach creates a robust hybrid material that combines the high surface area of clay with the molecular recognition capabilities of the calixarene. researchgate.net

Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids, offering advantages for controlled release applications. nih.gov Calixarenes, due to their amphiphilicity and ability to be functionalized, can act as the core building blocks of these nanoparticles. nih.gov

The 4-(chloromethyl)calix researchgate.netarene scaffold is a key starting point for synthesizing the specialized amphiphiles needed to form SLNs. A clear pathway involves using bis-chloromethylated calix researchgate.netarene as a precursor. mdpi.com In one study, this compound was converted into a bis-azide derivative. This intermediate was then attached to a fluorescein (B123965) molecule via a "click" reaction. The final, highly functional calixarene-fluorescein conjugate was then used to prepare stable SLNs with an average diameter of around 100 nm using a solvent injection technique. mdpi.com These particular SLNs were found to be photocatalytically active. mdpi.com

More broadly, the chloromethyl groups are ideal for introducing cationic charges, which are useful for creating SLNs for applications like gene delivery. nih.gov For example, reacting a tetra-propoxy-p-chloromethyl-calix researchgate.netarene with amines like N-methyldiethanolamine produces polycationic amphiphiles. While not always forming aggregates on their own, these molecules are the type of functional calixarenes that can be formulated into SLNs. nih.gov

SLN SystemCalixarene PrecursorSynthetic StrategySLN Properties
Fluorescent SLNs11,23-Bis(chloromethyl)-25,27-dihydroxy-26,28-dioctyloxycalix researchgate.netareneConversion to azide, "click" reaction with fluorescein, solvent injection~100 nm diameter, photocatalytically active mdpi.com
Polycationic SLNs (general)Tetra-propoxy-p-chloromethyl-calix researchgate.netareneReaction with functional aminesCationic surface for potential DNA complexation nih.gov
Clay Nanocomposites

Bio-related Molecular Systems (Mechanistic and Conceptual Focus)

The functionalization of the calix frontiersin.orgarene scaffold, particularly through the reactive 4-(chloromethyl) group, has paved the way for its application in sophisticated bio-related molecular systems. This section explores the mechanistic and conceptual underpinnings of these applications, focusing on how the unique structural features of 4-(chloromethyl)calix(4)arene derivatives are harnessed for drug delivery, enzyme modulation, and antibacterial action.

Molecular Encapsulation and Controlled Release (Drug Delivery Systems)

Derivatives of this compound are extensively investigated as nanocarriers for therapeutic agents. Their amphiphilic nature, resulting from modifications at the upper and lower rims, allows them to self-assemble into well-defined nanostructures like micelles in aqueous solutions, which can encapsulate guest molecules. nih.govresearchgate.net These systems offer a promising platform to improve the efficacy of existing drugs. nih.govresearchgate.net

The core principle of using calixarene derivatives for drug delivery lies in their ability to form stable host-guest complexes. The hydrophobic cavity of the calix frontiersin.orgarene provides a suitable environment for encapsulating hydrophobic or amphiphilic drug molecules, shielding them from the aqueous environment. researchgate.net

Polycationic calix frontiersin.orgarene derivatives, synthesized from the this compound precursor, can self-assemble into micellar nanoaggregates capable of hosting various antibiotics. nih.gov Detailed studies using techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) have elucidated the thermodynamics and structural aspects of these interactions. For instance, investigations into the encapsulation of ofloxacin (B1677185), chloramphenicol, and tetracycline (B611298) revealed that the binding processes are driven by different thermodynamic forces. The formation of the chloramphenicol-micelle adduct is primarily enthalpy-driven, while the encapsulation of ofloxacin and tetracycline is an entropy-driven process. nih.gov

Similarly, amphiphilic calix frontiersin.orgarene derivatives have been designed to carry the anticancer drug doxorubicin (B1662922) (DOX). In these systems, the hydrophobic core of the self-assembled micelle serves as the reservoir for the drug. frontiersin.orgdovepress.com The efficiency of this encapsulation is significant, with studies reporting drug loading content (DLC) and encapsulation efficiency (EE) values that confirm the viability of these systems as drug carriers. frontiersin.org For example, one doxorubicin-loaded micelle system reported a DLC of 6.85 ± 0.6% and an EE of 41.10 ± 3.60%. frontiersin.org Another system designed to co-deliver doxorubicin and methotrexate (B535133) reported an encapsulation efficiency of 90.22% for doxorubicin. dovepress.com

Table 1: Encapsulation of Therapeutic Agents by this compound Derivatives
Therapeutic AgentCalixarene Derivative TypeDriving Force of InteractionReported Encapsulation Efficiency (%)Reference
OfloxacinPolycationic Micellar AggregatesEntropyNot Specified nih.gov
ChloramphenicolPolycationic Micellar AggregatesEnthalpyNot Specified nih.gov
TetracyclinePolycationic Micellar AggregatesEntropyNot Specified nih.gov
Doxorubicin (DOX)Amphiphilic FA-CA MicellesHydrophobic Interaction41.10 ± 3.60 frontiersin.org
Doxorubicin (DOX)Amphoteric Magnetic NanocarrierElectrostatic & Hydrogen Bonding90.22 ± 5.08 dovepress.com

A key feature of advanced drug delivery systems is the ability to release their payload in response to specific stimuli at the target site. Derivatives of this compound have been engineered into pH-responsive systems. This is particularly relevant for cancer therapy, where the microenvironment of solid tumors is typically more acidic (pH ~6.5) than healthy tissues (pH ~7.4).

Drug-loaded micelles prepared from certain amphiphilic calix frontiersin.orgarene derivatives demonstrate a significantly faster drug release rate under mild acidic conditions compared to a neutral pH environment. frontiersin.org This pH-triggered release is attributed to structural changes in the micellar assembly or altered interactions between the host and the guest molecule in the acidic medium, potentially through protonation events that increase repulsion and facilitate drug diffusion out of the carrier. frontiersin.orgdovepress.com This targeted release mechanism can enhance the drug's therapeutic efficacy while minimizing systemic toxicity. frontiersin.org

Host-Guest Interactions for Therapeutic Agent Encapsulation

Enzyme Modulation and Inhibition Mechanisms (e.g., Na+,K+-ATPase)

The versatile scaffold of calix frontiersin.orgarenes, which can be precisely functionalized using the 4-(chloromethyl) intermediate, allows for the design of potent and selective enzyme inhibitors. A notable target is Na+,K+-ATPase, a crucial plasma membrane enzyme responsible for maintaining electrochemical gradients in cells.

Specific calix frontiersin.orgarene derivatives have been shown to be highly effective inhibitors of Na+,K+-ATPase. ukrbiochemjournal.org For example, calix frontiersin.orgarene C-107 was found to inhibit myometrium Na+,K+-ATPase with high efficiency, exhibiting an inhibition constant (I₅₀) of 54 ± 6 nM. ukrbiochemjournal.org This inhibitory effect was selective, as the compound did not significantly affect other plasma membrane ATPases at similar concentrations. ukrbiochemjournal.org The mechanism of inhibition is thought to arise from the specific orientation of functional groups on the calixarene rim, which interact with the enzyme. nih.gov Research on related compounds like calix frontiersin.orgarene C-99 further supports the finding that these macrocycles can be high-affinity inhibitors of Na+,K+-ATPase. researchgate.net Conversely, other derivatives, such as C-90, show selectivity for other enzymes like Ca²⁺,Mg²⁺-ATPase while not affecting Na+,K+-ATPase, demonstrating that the inhibitory profile can be finely tuned through chemical modification of the calixarene platform. nih.gov

Table 2: Inhibition of Na+,K+-ATPase by Calix frontiersin.orgarene Derivatives
Calix frontiersin.orgarene DerivativeTarget EnzymeReported Inhibition (I₅₀)SelectivityReference
Calix frontiersin.orgarene C-107Na+,K+-ATPase54 ± 6 nMSelective over other plasma membrane ATP-hydrolases ukrbiochemjournal.org
Calix frontiersin.orgarene C-99Na+,K+-ATPaseHigh Affinity (comparative)Selective researchgate.net
Calix frontiersin.orgarene C-90Ca²⁺,Mg²⁺-ATPase20.2 ± 0.5 µMNo influence on Na+,K+-ATPase nih.gov

Investigation of Antibacterial Activity (Mechanistic Insights)

The rise of antibiotic resistance has spurred the search for new antibacterial agents with novel mechanisms of action. frontiersin.orgbohrium.com Functionalized calix frontiersin.orgarenes, particularly cationic derivatives synthesized from this compound, have emerged as a promising class of antibacterial compounds. researchgate.netnih.govmdpi.com These molecules often mimic the structure and function of antimicrobial peptides. frontiersin.orgbohrium.com Derivatives bearing quaternary ammonium or guanidinium (B1211019) groups exhibit significant activity against various bacterial strains, including drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgresearchgate.netnih.gov

The primary mechanism of antibacterial action for cationic calix frontiersin.orgarene derivatives involves the disruption of the bacterial cell membrane. frontiersin.orgbohrium.comnih.gov The bacterial cell surface is typically rich in negatively charged components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

The positively charged groups (e.g., quaternary ammonium) clustered on the calixarene scaffold engage in strong electrostatic interactions with the anionic bacterial surface. frontiersin.orgnih.govnih.gov This initial binding is followed by the insertion of hydrophobic parts of the calixarene molecule, such as alkyl chains, into the lipid bilayer. mdpi.com This process perturbs the membrane's structural integrity, leading to increased permeability, leakage of essential cellular contents, and ultimately, bacterial cell death. frontiersin.orgnih.gov This direct, membrane-disruptive mechanism is considered less likely to induce the development of bacterial resistance compared to antibiotics that target specific metabolic pathways. frontiersin.orgbohrium.com

Development of Antibacterial Calixarene Conjugates

The versatile scaffold of 4-(chloromethyl)calix nih.govarene has been extensively utilized in the development of novel antibacterial agents. The primary strategy revolves around the functionalization of the chloromethyl groups to introduce cationic charges, which can interact with the negatively charged bacterial cell membranes, leading to cell disruption and death. This approach has led to the synthesis of a variety of calixarene conjugates with significant antibacterial properties.

One notable example involves the synthesis of a polycationic calix nih.govarene derivative designed to have intrinsic antibacterial activity. In this work, tetra-propoxy-p-chloromethyl-calix nih.govarene was reacted with N-methyldiethanolamine to yield a water-soluble polycationic macrocycle. nih.gov This structural modification results in a compound with four N-methyldiethanol ammonium groups. The resulting conjugate demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE). nih.govresearchgate.net The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicated a potent biocidal effect against these strains. nih.gov

Another innovative approach is the development of a multivalent polycationic calix nih.govarene-nitric oxide (NO) photodonor conjugate. nih.gov This conjugate was synthesized starting from p-chloromethyl-calix nih.govarene, which was first treated with 3-(trifluoromethyl)-4-nitrobenzenamine. nih.gov The subsequent functionalization with N,N-dimethylethanolamine introduced cationic quaternary ammonium groups. nih.gov This design allows for the light-triggered release of NO, a molecule known for its cytotoxic effects on bacteria. nih.gov The conjugate, in its nanoaggregated form, exhibited a significant reduction in the bacterial load of both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria upon irradiation with visible light. nih.gov In the dark, the antibacterial activity is attributed to the polycationic nature of the calixarene, which perturbs the bacterial cell wall. nih.gov

The introduction of choline (B1196258) units onto the calix nih.govarene scaffold represents another strategy to enhance antibacterial efficacy. By creating nanoassemblies of calix nih.govarenes exposing choline units, researchers have developed agents that can inhibit the biofilm formation and motility of Gram-negative bacteria. nih.gov The quaternary ammonium and hydroxyl groups of the choline moieties can establish electrostatic and hydrogen bond interactions with the bacterial membrane. nih.gov

The overarching principle in the development of these antibacterial calixarene conjugates is the introduction of cationic groups to facilitate interaction with bacterial membranes. frontiersin.org The versatility of the 4-(chloromethyl)calix nih.govarene as a starting material allows for the attachment of various functional groups, including quaternary ammonium salts and other polycationic structures, leading to a diverse library of potential antibacterial agents. researchgate.netnih.gov

Research Findings on Antibacterial Calixarene Conjugates

The following tables summarize the antibacterial activity of representative calixarene conjugates derived from 4-(chloromethyl)calix nih.govarene.

Table 1: Antibacterial Activity of a Polycationic Calix nih.govarene Derivative
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 65383.97.8
Methicillin-resistant S. aureus (MRSA) Isolate 153.97.8
Staphylococcus epidermidis ATCC 359843.97.8
Methicillin-resistant S. epidermidis (MRSE) Isolate 573.97.8
Pseudomonas aeruginosa ATCC 9027125250
Antibiotic-resistant P. aeruginosa Isolate 1250250

Data sourced from Consoli et al., 2018. nih.gov

Table 2: Photo-stimulated Antibacterial Activity of a Calix nih.govarene-NO Photodonor Conjugate
Bacterial StrainConditionBacterial Load Reduction (%)
Staphylococcus aureus ATCC 6538DarkSignificant biocidal effect
Staphylococcus aureus ATCC 6538Light-Irradiated (30 min)99.9
Escherichia coli ATCC 10536DarkNo significant biocidal effect
Escherichia coli ATCC 10536Light-Irradiated (30 min)93.5

Data sourced from Galiulo et al., 2020. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful method for investigating the geometry, electronic structure, and reactivity of calixarene (B151959) systems. nih.gov

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be calculated. These properties are crucial for understanding the molecule's reactivity and its potential for forming host-guest complexes. For instance, the electron-rich cavity of the calixarene can interact favorably with electron-deficient guest molecules. researchgate.net

Table 1: Calculated Interaction Energies for p-Chlorocalix researchgate.netarene with Selected Drugs using DFT nih.gov

Guest MoleculeUncorrected Binding Energy (kJ/mol)Corrected Binding Energy (kJ/mol)Interaction Energy (kJ/mol)
Paracetamol-77.42699887-76.12587387-76.12587387
Ibuprofen-27.34969207-25.86844207-25.86844207
Cetirizine-26.54848374-24.60728374-24.60728374

This table is interactive. You can sort and filter the data by clicking on the column headers.

A significant application of quantum chemical calculations is the prediction of how 4-(chloromethyl)calix researchgate.netarene and its derivatives bind to guest molecules and ions. researchgate.net By modeling the host-guest complex, researchers can identify the most likely binding modes, such as inclusion of the guest within the calixarene cavity or interaction at the upper or lower rim. researchgate.netrsc.org

These calculations also provide estimates of the interaction energies, which indicate the strength of the binding. researchgate.net For example, DFT calculations have been used to study the complexation of calix researchgate.netarene derivatives with metal cations, revealing the role of different functional groups in the binding process. beilstein-journals.orgd-nb.info The calculated interaction energies can be correlated with experimental data, such as binding constants determined from spectroscopic titrations. rsc.org

Calix researchgate.netarenes are known for their conformational flexibility, and quantum chemical calculations can map out the conformational energy landscape. core.ac.uk This involves calculating the relative energies of the different stable conformers (cone, partial cone, 1,2-alternate, and 1,3-alternate) and the energy barriers for interconversion between them. core.ac.uk These studies have shown that the introduction of different substituents at the lower rim can significantly influence the relative stabilities of the conformers and the dynamics of their interconversion. acs.org For instance, the presence of bulky groups can "lock" the calixarene into a specific conformation. mdpi.com

Prediction of Binding Modes and Interaction Energies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of 4-(chloromethyl)calix researchgate.netarene and its complexes in solution, offering insights that are not accessible from static quantum chemical calculations. researchgate.net

MD simulations can model the movement of the calixarene and surrounding solvent molecules over time, providing a detailed picture of its conformational flexibility in a realistic environment. researchgate.net These simulations have been used to study the interconversion between different conformers in solution and to understand how factors such as the solvent and the nature of the substituents affect this process. rsc.orgchemrxiv.org For example, simulations can reveal how the calixarene framework can adapt its shape to accommodate different guest molecules. rsc.org

MD simulations are particularly useful for studying the dynamics of host-guest complex formation and dissociation. researchgate.net These simulations can track the process of a guest molecule entering and leaving the calixarene cavity, providing information about the mechanism and kinetics of these processes. chemrxiv.org This is crucial for understanding the factors that govern the binding and release of guests, which is important for applications such as drug delivery and sensing. researchgate.net

Assessment of Conformational Flexibility in Solution

Advanced Modeling Techniques in Supramamolecular Interactions

The supramolecular chemistry of calix arenes is heavily influenced by non-covalent interactions, conformational flexibility, and the surrounding solvent environment. Advanced modeling techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Monte Carlo simulations are instrumental in elucidating these factors.

Density Functional Theory (DFT)

DFT calculations are a cornerstone for investigating the electronic structure and energetics of calixarene systems. researchgate.net For calix arene derivatives, DFT is used to:

Determine Stable Conformations: Calix arenes can exist in several conformations (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate). DFT calculations can predict the relative stability of these conformers. For many calix arene derivatives, the cone conformation is stabilized by intramolecular hydrogen bonds at the lower rim. rsc.org

Analyze Host-Guest Interactions: When a calixarene forms a complex with a guest molecule, DFT can quantify the interaction energies, identify the nature of the binding (e.g., hydrogen bonds, π-π stacking), and describe the geometry of the resulting complex. researchgate.net

Simulate Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate the predicted structures. rsc.org

For the closely related compound p-chlorocalix arene, DFT calculations have been used to determine the interaction energies with various drug molecules, providing insight into its potential as a molecular receptor. nih.gov The calculations showed that both hydrogen bonding and π-π interactions were key to stabilizing the host-guest structures. nih.gov

Table 1: Calculated Interaction Energies for p-Chlorocalix arene with Guest Molecules

Host MoleculeGuest MoleculeInteraction Energy (kJ/mol)
p-Chlorocalix areneParacetamol76.13
p-Chlorocalix areneIbuprofen25.87
p-Chlorocalix areneCetirizine24.61

This data is for p-chlorocalix arene, a related compound, and is presented to illustrate the application of DFT in determining interaction energies. nih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of supramolecular systems, allowing researchers to observe the conformational changes and binding events over time. These simulations are particularly useful for:

Conformational Dynamics: MD simulations can model the flexibility of the calixarene macrocycle and the movement of its substituents in solution, showing how the molecule transitions between different conformational states. rsc.orgnih.gov

Solvent Effects: The role of the solvent is critical in supramolecular chemistry. MD simulations explicitly model solvent molecules, revealing how they interact with the host and guest and influence the stability of the complex. rsc.org For instance, simulations have shown that solvent molecules like methanol (B129727) can be included in the calixarene cavity, affecting the binding of other guests. rsc.org

Binding and Unbinding Processes: MD can be used to study the pathways and kinetics of guest molecules entering and leaving the calixarene cavity, providing a more complete picture of the host-guest interaction.

In studies of fluorescent calix arene derivatives, MD simulations have been used to investigate the inclusion of solvent molecules within the hydrophobic cavity and to understand how this affects cation complexation. rsc.org

Monte Carlo (MC) Simulations

Monte Carlo methods are another powerful tool for exploring the conformational space and thermodynamic properties of supramolecular systems. By randomly sampling different molecular configurations, MC simulations can:

Identify Low-Energy Conformations: MC simulations are effective for searching the vast potential energy surface of flexible molecules like calixarenes to find the most stable structures.

Calculate Thermodynamic Properties: These simulations can be used to compute thermodynamic averages, such as free energies of binding, which are crucial for understanding the spontaneity and stability of host-guest complexation.

Modeling simulations, including Monte Carlo methods, have been used to support observations of the agglomeration of calix arene-gold nanostructures, which are synthesized from tetrachloromethyl-O-dodecyl calix arene. acs.org

While specific research focusing solely on the advanced modeling of 4-(chloromethyl)calix arene is limited, the extensive computational work on closely related derivatives provides a robust blueprint for how such investigations would be conducted. These theoretical approaches are indispensable for rationalizing experimental findings and for the predictive design of new calixarene-based supramolecular systems.

Emerging Research Directions and Future Perspectives

Design of Multi-Functional Calixrsc.orgarene Platforms

The strategic functionalization of 4-(chloromethyl)calix rsc.orgarene is a cornerstone for creating multi-functional molecular platforms. The chloromethyl group is an excellent electrophilic site, enabling straightforward nucleophilic substitution reactions to introduce a wide variety of functional groups onto the calixarene's upper rim. sci-hub.semit.edu This allows for the precise tuning of the molecule's properties, such as solubility, binding affinity, and signaling capabilities.

Researchers have successfully introduced a diverse range of functionalities, transforming the basic calixarene (B151959) skeleton into a sophisticated platform. For instance, the chloromethyl groups can be converted into amine functionalities, which can then be further modified, such as through acylation, to introduce peptidic structures. rsc.org Another powerful strategy involves converting the chloromethyl groups to azide (B81097) moieties. rsc.org These azido-functionalized calixarenes are key precursors for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and regioselective attachment of various molecules, including sugars, fluorescent reporters, and other complex ligands. thieme-connect.comnih.gov

The multi-functional nature of these platforms is often achieved by combining different modifications on both the upper and lower rims of the calixarene. mdpi.com While the upper rim is functionalized via the chloromethyl handle, the phenolic hydroxyl groups on the lower rim can be selectively alkylated or acylated to control the conformation (e.g., cone, 1,3-alternate) and introduce additional binding sites or properties. mdpi.comnih.gov This dual-functionalization approach allows for the creation of highly organized, multi-purpose molecular receptors and sensors. For example, a calix rsc.orgarene can be equipped with ion-binding groups on the lower rim and signaling units on the upper rim, creating an integrated sensor system. mun.carsc.org

Functional Group Introduced (via chloromethyl)Reagent/MethodResulting Property/CapabilityResearch Focus
Amine/Amide Amines, followed by acylationIntroduction of hydrogen-bonding sites, peptide chains. rsc.orgChiral recognition, biomimetic receptors. rsc.org
Azide Sodium AzidePrecursor for "click" chemistry (CuAAC). rsc.orgModular synthesis of complex glycoclusters, dendrimers, and sensors. thieme-connect.com
Triazole (via Click Chemistry) Alkynes, Cu(I) catalystStable, aromatic linker; potential binding site. thieme-connect.comnih.govDrug delivery systems, catalysis, fluorescent sensors. thieme-connect.comnih.govnih.gov
Pyridine/Quinoline 2-(Chloromethyl)pyridine (B1213738), 2-(chloromethyl)quinolineMetal coordination sites, altered electronic properties. nih.govacs.orgacs.orgSelective ion sensing, catalysis, creation of chiral cavities. nih.govrsc.org
Nitroaniline Derivatives 3-(Trifluoromethyl)-4-nitrobenzenaminePhotoactive nitric oxide (NO) donor units. nih.govPhotopharmacology, antibacterial agents. nih.gov
Grafting to Surfaces Silylated Clays, Gold SurfacesImmobilization of the calixarene platform. sci-hub.semun.caresearchgate.netDevelopment of nanocomposites, chemical sensors, and modified electrodes. sci-hub.seresearchgate.net

Integration into Advanced Supramolecular Architectures

The functionalized platforms derived from 4-(chloromethyl)calix rsc.orgarene are not merely individual molecules but are increasingly used as fundamental components for constructing larger, more complex supramolecular architectures. The ability to introduce specific and reactive functionalities allows these calixarenes to act as programmed building blocks for self-assembly and covalent synthesis of macromolecular structures.

One major area of development is the synthesis of calixarene-based dendrimers. thieme-connect.com By using click chemistry on a tetra-azide calix rsc.orgarene (derived from the tetrachloromethylated precursor), researchers can attach dendritic wedges, creating core-shell structures with a high density of functional groups on the periphery. thieme-connect.com These glycodendrimers, for example, have been studied for their photophysical properties and potential as multivalent systems for biological recognition. thieme-connect.com

Another significant direction is the formation of supramolecular polymers and materials. rsc.org Calix rsc.orgarene units, functionalized with recognition motifs like ureidopyrimidone (B8570159) (UPy) which forms strong quadruple hydrogen bonds, can self-assemble into long polymer chains. rsc.org Furthermore, functionalized calixarenes can be grafted onto solid supports like silica, clay, or gold nanoparticles to create hybrid organic-inorganic materials. sci-hub.semun.caresearchgate.net For instance, 4-(chloromethyl)calix rsc.orgarene derivatives have been immobilized on silylated clay to produce nanocomposites for potential use as decontamination agents. sci-hub.seresearchgate.net When attached to gold surfaces, they can form self-assembled monolayers (SAMs) for the development of highly sensitive microcantilever-based sensors. mun.ca The 1,3-alternate conformation of some derivatives has also been explored for the preparation of calixarene-based nanotubes. nih.gov

Supramolecular ArchitectureConstruction StrategyKey FeaturesExample Application
Dendrimers "Click" chemistry (CuAAC) on poly-azido calixarene core. thieme-connect.comMultivalent display of functional groups, defined core-shell structure.Photophysical studies, biological recognition. thieme-connect.com
Supramolecular Polymers Self-assembly via non-covalent interactions (e.g., hydrogen bonding). rsc.orgReversible, stimulus-responsive materials.Heavy metal ion absorption. rsc.org
Nanocomposites Covalent grafting onto solid supports (e.g., clay, silica). sci-hub.seresearchgate.netCombines properties of calixarene (selectivity) and support (stability).Decontaminating agents for wastewater. sci-hub.se
Self-Assembled Monolayers (SAMs) Attachment to surfaces like gold via thiol or other anchoring groups. mun.caOrdered molecular layers for surface modification.Microcantilever sensors for ion detection. mun.ca
Bis-Calixarenes/Dimers Covalent linking of two calixarene units. rsc.orgLarger, more complex cavities for guest recognition.Receptors for larger molecules. rsc.org
Calixarene-based Nanotubes Self-assembly of specific calixarene conformers. nih.govHollow, tubular structures.Cation binding and transport studies. nih.gov

Novel Applications in Interdisciplinary Fields

The development of multi-functional platforms and their integration into advanced architectures has propelled the application of 4-(chloromethyl)calix rsc.orgarene derivatives into numerous interdisciplinary fields, including materials science, sensing, catalysis, and biomedicine.

Sensing and Recognition: Calixarenes are exceptional molecular receptors. researchgate.netmdpi.com Derivatives functionalized with fluorophores, such as phenanthridine (B189435) or pyrene, via the chloromethyl handle exhibit changes in their fluorescence upon binding with specific metal cations like Na+, K+, and Rb+. rsc.org This forms the basis for highly selective and sensitive chemical sensors. mdpi.com Calixarene-based sensors are also being developed for neutral molecules and biomolecules. mdpi.commdpi.com The immobilization of these functional calixarenes onto surfaces leads to advanced sensing devices, such as microcantilevers that can detect ions in real-time. mun.ca

Catalysis: The calixarene scaffold can be used to create enzyme-like catalytic environments. thieme-connect.commdpi.com By attaching catalytic moieties, such as N-heterocyclic carbenes (NHCs) or metal-coordinating groups, researchers have developed calixarene-based catalysts for reactions like the CuAAC click reaction itself. nih.gov The amphiphilic nature of some derivatives allows them to form micelles, creating a unique reaction environment that can enhance catalytic activity and selectivity in aqueous media. nih.govmdpi.com

Materials Science: In materials science, these calixarenes are used to create novel functional materials. mdpi.com Nanocomposites made by grafting calixarenes onto clay show promise for environmental remediation by adsorbing heavy metals. sci-hub.seresearchgate.net Supramolecular polymers based on calixarenes have also been designed for the selective removal of toxic ions like Pb2+ and Cd2+ from water. rsc.org

Biomedical Applications: The versatility of calixarene functionalization is particularly valuable in the biomedical field. mdpi.comdovepress.com Polycationic calixarenes, synthesized from the chloromethyl precursor, have shown significant antibacterial activity by perturbing bacterial cell walls. nih.gov Some derivatives have been designed as photo-activated nitric oxide (NO) donors for photodynamic therapy. nih.gov Furthermore, amphiphilic calixarenes are being explored as non-viral vectors for gene delivery due to their ability to bind and condense DNA. mdpi.com They are also being developed as nanocarriers for the targeted delivery of anticancer drugs. dovepress.com

FieldSpecific ApplicationCalixarene Derivative/SystemKey Finding
Sensing Alkali-metal cation detectionPhenanthridine-functionalized calix rsc.orgareneSelective fluorescence response to Na+, K+, and Rb+. rsc.org
Sensing Real-time ion detectionCalix rsc.orgarene-NHC derivative on a microcantileverA self-assembled monolayer on gold enables sensitive and selective detection of Cs+ and K+. mun.ca
Catalysis CuAAC "Click" ReactionAmphiphilic carboxytriazolyl calix rsc.orgarenesAct as stabilizers for CuI and a micellar medium, improving catalytic efficiency. nih.gov
Environmental Heavy metal removalSupramolecular polymer with calix rsc.orgarene unitsHigh adsorption capacity (up to 99%) for Pb2+ and Cd2+. rsc.org
Environmental DecontaminationChloromethyl-calix rsc.orgarene grafted on silylated claySuccessful creation of a nanocomposite for potential use in wastewater treatment. sci-hub.seresearchgate.net
Biomedicine Antibacterial AgentPolycationic calix rsc.orgarene-NO photodonorCompound shows antibacterial activity in the dark and enhanced activity upon irradiation. nih.gov
Biomedicine Drug DeliveryAmphoteric calix rsc.orgarene on magnetic nanoparticlesNanocarrier for simultaneous delivery of doxorubicin (B1662922) and methotrexate (B535133) to cancer cells. dovepress.com
Biomedicine Gene DeliveryAmphiphilic calix rsc.orgarene with aminotriazole groupsCompounds show ability to bind and interact with DNA. mdpi.com

Q & A

Q. What synthetic strategies are commonly employed to introduce chloromethyl groups into calix[4]arene scaffolds?

The chloromethylation of calix[4]arene typically involves reactions with chloromethylating agents like chloromethyl methyl ether (MOMCl) under controlled acidic conditions. Key steps include maintaining a rigid cone conformation to ensure regioselectivity, as flexible conformations may lead to side reactions. Characterization via 1H^1H NMR and MALDI-TOF mass spectrometry is critical to confirm functionalization . Optimization of solvent polarity (e.g., dichloromethane) and temperature (0–25°C) improves yield by stabilizing reactive intermediates .

Q. How is the conformational stability of 4-(chloromethyl)calix[4]arene validated experimentally?

Single-crystal X-ray diffraction is the gold standard for determining conformation (e.g., 1,3-alternate or cone). Spectroscopic methods like 1H^1H NMR can detect conformational locking through split aromatic proton signals, while variable-temperature NMR assesses dynamic behavior. For example, bulky substituents like tert-butyl groups enforce a cone conformation, whereas chloromethyl groups may allow partial flexibility .

Q. What analytical techniques are used to confirm the attachment of chloromethyl groups?

1H^1H NMR detects shifts in aromatic protons (δ 6.5–7.5 ppm) and methylene protons (δ ~4.5 ppm) from the chloromethyl group. FT-IR identifies C-Cl stretching vibrations near 700 cm1^{-1}. Elemental analysis and high-resolution mass spectrometry (HRMS) verify molecular composition .

Advanced Research Questions

Q. How do mixed-metal calix[4]arene systems enhance catalytic performance in ring-opening polymerization?

Mixed Mg/Zn calix[4]arene complexes (e.g., L(OR)3_3H derivatives) show superior activity in ε-caprolactone polymerization due to synergistic Lewis acid interactions. Kinetic studies reveal that Zn2+^{2+} activates the monomer, while Mg2+^{2+} stabilizes the growing polymer chain. Reaction conditions (e.g., solvent: toluene vs. THF; temperature: 60–100°C) significantly impact conversion rates (>90%) and polymer molecular weight (MwM_w up to 50 kDa) .

Q. What methodologies elucidate the role of 4-(chloromethyl)calix[4]arene in supramolecular assembly?

Cooperative classical (O–H···N) and non-classical (C–H···N) hydrogen bonds drive the formation of 1D supramolecular tubes. X-ray crystallography and Hirshfeld surface analysis quantify bonding interactions, while DFT calculations predict stabilization energies (~5–10 kcal/mol). Solvent polarity (e.g., DMF vs. acetonitrile) modulates assembly kinetics .

Q. How can calix[4]arene derivatives be designed as non-competitive enzyme inhibitors?

Calix[4]arene C-1130 inhibits Na+^+,K+^+-ATPase by binding allosterically, reducing VmaxV_{\text{max}} without affecting KmK_m. Enzyme kinetics assays (Lineweaver-Burk plots) and molecular docking (AutoDock Vina) identify binding sites. Modifying upper-rim groups (e.g., sulfonates) enhances specificity for ion pumps .

Q. What experimental approaches resolve contradictions in bioactivity data for calix[4]arene derivatives?

Q. How are reaction conditions optimized for functionalizing 4-(chloromethyl)calix[4]arene?

A Design of Experiments (DoE) approach evaluates solvent (polar vs. nonpolar), temperature (25–80°C), and stoichiometry. Response surface methodology (RSM) identifies optimal conditions: dichloromethane, 40°C, and 1.2 eq. of reagent, achieving >80% yield. Real-time monitoring via in situ IR tracks reaction progress .

Q. What strategies improve the antitumor activity of 4-(chloromethyl)calix[4]arene derivatives?

Structural modifications, such as appending isatin or bodipy groups, enhance DNA intercalation and mitochondrial targeting. In vitro assays (MTT, flow cytometry) and in vivo xenograft models validate efficacy. QSAR models optimize logP values (2–4) for blood-brain barrier penetration .

Q. How do conformationally locked vs. flexible calix[4]arenes differ in fibrin polymerization inhibition?

Fixed-cone derivatives exhibit higher affinity (KdK_d ~10 nM) for fibrinogen’s γ-module due to preorganized binding pockets. Surface plasmon resonance (SPR) and cryo-EM compare binding kinetics, while MD simulations reveal conformational adaptability in flexible analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.